molecular formula C15H20N2O3 B5732390 N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide

N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide

Cat. No.: B5732390
M. Wt: 276.33 g/mol
InChI Key: MKQBTSFKRICDFR-UHFFFAOYSA-N
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Description

N’-(cyclohexylcarbonyl)-2-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cyclohexylcarbonyl group attached to a 2-methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclohexylcarbonyl)-2-methoxybenzohydrazide typically involves the reaction of 2-methoxybenzoic acid with cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methoxybenzoic acid+cyclohexyl isocyanateN’-(cyclohexylcarbonyl)-2-methoxybenzohydrazide\text{2-methoxybenzoic acid} + \text{cyclohexyl isocyanate} \rightarrow \text{N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide} 2-methoxybenzoic acid+cyclohexyl isocyanate→N’-(cyclohexylcarbonyl)-2-methoxybenzohydrazide

Industrial Production Methods

In an industrial setting, the production of N’-(cyclohexylcarbonyl)-2-methoxybenzohydrazide may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclohexylcarbonyl)-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazides. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazide derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(cyclohexylcarbonyl)-2-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal enzyme function and lead to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(cyclohexylcarbonyl)-2-hydroxybenzohydrazide
  • N’-(cyclohexylcarbonyl)-2-chlorobenzohydrazide
  • N’-(cyclohexylcarbonyl)-2-nitrobenzohydrazide

Uniqueness

N’-(cyclohexylcarbonyl)-2-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N'-(cyclohexanecarbonyl)-2-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-13-10-6-5-9-12(13)15(19)17-16-14(18)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQBTSFKRICDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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